An In-depth Technical Guide to Ethyl 4,6-dichloro-2-methylnicotinate
An In-depth Technical Guide to Ethyl 4,6-dichloro-2-methylnicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4,6-dichloro-2-methylnicotinate is a halogenated pyridine derivative that serves as a key intermediate in the synthesis of complex heterocyclic molecules. Its strategic placement of chloro- and methyl-substituents on the pyridine ring, along with an ethyl ester functional group, offers multiple reactive sites for chemical modification. This makes it a valuable building block in the field of medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and its relevance in drug discovery.
Core Chemical and Physical Properties
Ethyl 4,6-dichloro-2-methylnicotinate is a compound with the CAS Number 686279-09-4.[1][2][3] Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and use in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 686279-09-4 | [1][2][3] |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1][3] |
| Molecular Weight | 234.08 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 283°C | [3] |
| Density | 1.320 g/cm³ | [3] |
| Flash Point | 125°C | [3] |
| Storage Conditions | 2-8°C, under inert gas (nitrogen or Argon) | [1][3] |
| InChI Key | LNIMLSAAPISOEC-UHFFFAOYSA-N | [1][3] |
Synthesis and Experimental Protocols
The primary synthetic route to Ethyl 4,6-dichloro-2-methylnicotinate involves the chlorination of a dihydroxy-precursor. The following protocol details a common method for its preparation.
Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate from 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester
This synthesis is a two-step process that begins with the formation of a key intermediate, malonic acid bis-(2,4,6-trichloro-phenyl)ester, followed by condensation and subsequent chlorination.
Step 1: Synthesis of malonic acid bis-(2,4,6-trichloro-phenyl)ester
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Materials:
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Malonic acid (20 g, 192 mmol)
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2,4,6-trichlorophenol (72 g, 365 mmol)
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Phosphorus oxychloride (38 mL, 403.2 mmol)
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-
Procedure:
-
A mixture of malonic acid, 2,4,6-trichlorophenol, and phosphorus oxychloride is stirred at reflux for 12 hours.[2]
-
The reaction mixture is then cooled to 70°C and poured into ice water.[2]
-
The resulting solid is collected by filtration, washed with water, and dried to yield malonic acid bis-(2,4,6-trichloro-phenyl)ester.[2]
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Step 2: Synthesis of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester
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Materials:
-
Malonic acid bis-(2,4,6-trichloro-phenyl)ester (85 g, 184 mmol)
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Ethyl 3-aminocrotonate (26.08 g, 201.9 mmol)
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Bromobenzene (100 mL)
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Ethyl acetate (EtOAc, 260 mL)
-
-
Procedure:
-
A solution of malonic acid bis-(2,4,6-trichloro-phenyl)ester and ethyl 3-aminocrotonate in bromobenzene is stirred at reflux for 50 minutes.[2]
-
The reaction mixture is cooled to 50°C and diluted with ethyl acetate.[2]
-
The solid is collected by filtration, washed with water, and dried to give 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester.[2]
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Step 3: Synthesis of Ethyl 4,6-dichloro-2-methylnicotinate
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Materials:
-
4,6-dihydroxy-2-methyl nicotinic acid ethyl ester (31 g, 157 mmol)
-
Phosphorus oxychloride (60 mL, 629 mmol)
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Dichloromethane
-
-
Procedure:
-
A solution of 4,6-dihydroxy-2-methyl nicotinic acid ethyl ester in phosphorus oxychloride is stirred at reflux for 1.5 hours.[2]
-
The excess phosphorus oxychloride is removed, and the reaction mixture is poured into ice water.[2]
-
The solid is removed by filtration. The filtrate is extracted with dichloromethane (3 x 100 mL) and concentrated.[2]
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The residue is purified by column chromatography to yield Ethyl 4,6-dichloro-2-methylnicotinate.[2]
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Caption: Synthesis workflow for Ethyl 4,6-dichloro-2-methylnicotinate.
Applications in Drug Development
While specific applications for Ethyl 4,6-dichloro-2-methylnicotinate are not extensively documented in publicly available literature, its structural similarity to Ethyl 4,6-dichloronicotinate suggests its potential as a versatile building block in medicinal chemistry.[4][5][6] The latter is a known precursor for the synthesis of various kinase inhibitors.[4] The dichloro-substituted pyridine core provides two reactive sites for nucleophilic substitution, enabling the synthesis of a diverse array of heterocyclic compounds.[4]
Potential as a Precursor for Kinase Inhibitors
The pyrido[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors targeting enzymes such as EGFR and Pim-1.[4] Ethyl 4,6-dichloronicotinate is a crucial precursor for constructing this scaffold.[4] It is plausible that Ethyl 4,6-dichloro-2-methylnicotinate could be employed in similar synthetic strategies to generate novel substituted pyrido[2,3-d]pyrimidines with potentially altered selectivity and potency due to the presence of the 2-methyl group.
Potential Signaling Pathway Targets
Derivatives of the structurally related Ethyl 4,6-dichloronicotinate have shown inhibitory activity against key signaling proteins implicated in cancer.[4] These include:
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Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.
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Pim-1 Kinase: A serine/threonine kinase involved in cell cycle progression, apoptosis, and cell survival.
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Heat Shock Protein 90 (Hsp90): A molecular chaperone that is essential for the stability and function of many oncoproteins.
The following diagrams illustrate the general signaling pathways where inhibitors derived from such precursors might act.
Caption: Simplified EGFR signaling pathway and point of intervention.
Caption: Simplified Pim-1 signaling pathway and therapeutic target.
Conclusion
Ethyl 4,6-dichloro-2-methylnicotinate is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its dichlorinated and methylated pyridine structure offers a versatile platform for the synthesis of complex heterocyclic compounds, particularly those with kinase inhibitory activity. The detailed synthesis protocol and an understanding of the potential biological targets provide a solid foundation for researchers to explore the utility of this compound in developing novel therapeutics. Further investigation into its reactivity and application in various synthetic transformations will undoubtedly expand its role as a key building block in the creation of biologically active molecules.
References
- 1. Ethyl 4,6-dichloro-2-methylnicotinate | 686279-09-4 [sigmaaldrich.com]
- 2. 4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER | 686279-09-4 [chemicalbook.com]
- 3. 686279-09-4 CAS MSDS (4,6-DICHLORO-2-METHYL-NICOTINIC ACID ETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
